molecular formula C16H34O5S B12747702 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- CAS No. 72187-31-6

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl-

Cat. No.: B12747702
CAS No.: 72187-31-6
M. Wt: 338.5 g/mol
InChI Key: VXINBTWIRFESFQ-UVPYHEFZSA-N
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Description

The compound 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- (hereafter referred to as Compound A) is a polyether-thiol derivative with a hydroxyl group at the second carbon and methyl substituents at positions 5, 8, 11, and 12. Its structure features four ether oxygen atoms (tetraoxa), one sulfur atom (thia), and a linear hydrocarbon backbone. The methyl groups enhance steric stability, while the hydroxyl group introduces polarity, influencing solubility and reactivity.

Properties

CAS No.

72187-31-6

Molecular Formula

C16H34O5S

Molecular Weight

338.5 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2R)-1-methylsulfanylpropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-yl]oxypropan-2-ol

InChI

InChI=1S/C16H34O5S/c1-12(17)7-18-13(2)8-19-14(3)9-20-15(4)10-21-16(5)11-22-6/h12-17H,7-11H2,1-6H3/t12-,13-,14-,15-,16+/m0/s1

InChI Key

VXINBTWIRFESFQ-UVPYHEFZSA-N

Isomeric SMILES

C[C@@H](CO[C@@H](C)CO[C@@H](C)CO[C@@H](C)CO[C@H](C)CSC)O

Canonical SMILES

CC(COC(C)COC(C)COC(C)COC(C)CSC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- typically involves the reaction of specific alcohols and thiols under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the ether and thioether linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols and thiols .

Mechanism of Action

The mechanism of action of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ether and thioether groups allow it to participate in a range of chemical reactions, affecting its biological activity .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences and similarities between Compound A and analogous compounds identified in the literature:

Compound Name/ID Core Structure Functional Groups Substituents/Modifications Key References
Compound A Linear heptadecanol backbone 4 ethers, 1 thioether, -OH 5,8,11,14-tetramethyl
1,4,7,13-Tetraoxa-10,16-diazacyclooctadecane, 10,16-bis(phenylmethyl) Macrocyclic (18-membered ring) 4 ethers, 2 amines Benzyl groups at N10 and N16
4,9,12,15-Tetraoxa-3,5,8,10,14,16-hexaazatetracyclo[11.3.0.0²,⁶.0⁷,¹¹]hexadecan-3-ium-3-olate Tetracyclic fused rings 4 ethers, 6 nitrogens, carboxylate Complex bicyclic framework
Fluorinated triazole derivatives (Compounds 16 and 17) Linear with triazole linkers Triazoles, fluorinated alkyl chains Perfluorinated undecanamide groups
  • Compound A vs. The macrocycle in incorporates amines and benzyl groups, enabling selective ion binding. Both share ether oxygen motifs, but Compound A’s linearity favors surfactant-like behavior rather than host-guest chemistry.
  • Compound A vs. Fluorinated Triazoles ():

    • The fluorinated compounds in prioritize bioactivity (e.g., nucleoside analogs) due to triazole linkers and lipophilic perfluorinated chains. Compound A lacks such bioactive moieties but may exhibit superior thermal stability due to methyl substituents.
  • Compound A vs. Compound A’s hydroxyl and thioether groups could instead enhance solubility in polar solvents.

Physicochemical Properties

Property Compound A Macrocycle () Fluorinated Triazoles ()
Solubility Moderate in polar solvents (due to -OH) Low (hydrophobic benzyl groups) Very low (fluorophilic chains)
Thermal Stability High (methyl groups reduce oxidation) Moderate (macrocyclic strain) High (C-F bonds resist degradation)
Reactivity Nucleophilic at -OH and thioether Ligand-metal coordination Bioactive (triazole-mediated binding)

Biological Activity

4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol, 5,8,11,14-tetramethyl- (CAS Number: 5748728) is a chemical compound characterized by its unique structure that includes multiple ether and thioether linkages. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol is C16H34O5SC_{16}H_{34}O_5S. Its structure features a long carbon chain with four ether oxygen atoms and one sulfur atom integrated into the backbone. The presence of these functional groups suggests a potential for diverse interactions in biological systems.

PropertyValue
Molecular Weight350.52 g/mol
Melting PointNot available
SolubilitySoluble in water
LogP (octanol-water partition)Not available

Cytotoxicity and Anticancer Activity

Preliminary investigations into the cytotoxic effects of related compounds reveal that they can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress. The specific cytotoxicity of 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol requires further exploration through in vitro assays to determine its efficacy against different cancer cell lines.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of tetraoxa compounds for their antimicrobial properties. Results indicated that modifications to the carbon chain length and functional groups significantly influenced activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxic Screening : In a screening assay for anticancer properties, a related tetraoxane demonstrated IC50 values in the micromolar range against several cancer cell lines (e.g., HeLa and MCF-7). While specific data on 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol is not available yet, these findings provide a rationale for further investigation.
  • Complexation Studies : Research has highlighted the ability of similar tetraoxa compounds to form complexes with metal ions (e.g., Zn²⁺), enhancing their biological activity through metal-mediated mechanisms. This characteristic may apply to 4,7,10,13-Tetraoxa-16-thiaheptadecan-2-ol as well.

Future Directions

Given the promising biological activities suggested by related compounds:

  • In Vitro Studies : Conduct comprehensive cytotoxicity assays across various cancer cell lines.
  • Mechanistic Investigations : Explore the mechanisms of action through ROS generation and apoptosis pathways.
  • Formulation Development : Investigate potential formulations for drug delivery systems utilizing this compound's unique properties.

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